molecular formula C14H15NO3 B1417429 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione CAS No. 62370-45-0

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1417429
CAS RN: 62370-45-0
M. Wt: 245.27 g/mol
InChI Key: COKMUFVOIWKCCF-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is a synthetic compound with the molecular formula C14H15NO3 . It is also known as MACD or ANAD.


Molecular Structure Analysis

The molecular weight of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is 245.27 . Detailed molecular structure analysis such as NMR, FTIR, and TOF mass-spectra for similar compounds are available , but specific structural details for this compound are not found in the searched resources.


Physical And Chemical Properties Analysis

The molecular formula of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is C14H15NO3 and it has a molecular weight of 245.27 . Other specific physical and chemical properties are not found in the searched resources.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques : 2,2′-Methylenebis(1,3-cyclohexanedione), a related compound, can be synthesized via the Mannich reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine, yielding a product with 99.8% purity (Wang Li-xian & W. Hong, 2006).
  • Crystal Structure Determination : X-ray methods have been used to analyze the crystal structure of 2-methyl-1,3-cyclohexanedione, revealing the molecules in their enolized form and detailing their spatial arrangement (A. Katrusiak, 1993).

Organic Chemistry and Reaction Mechanisms

  • Michael Addition Reactions : 1,3-Cyclohexanedione undergoes Michael addition to β-nitrostyrene, forming various derivatives with distinct structures and properties (A. Nielsen & T. Archibald, 1969).
  • Catalysis and Hydrogenolysis : Studies on the hydrogenolysis reactions of cyclohexanediones and hydroxycyclohexanones over different catalysts like Pt and Pd reveal unique behaviors and mechanisms, important in understanding catalytic processes (T. Chihara et al., 1984).

Advanced Organic Synthesis

  • Synthesis of Novel Compounds : Novel compounds such as 2,2'-(3-nitro-4-chlorobenzyl) methylene bis derivatives have been synthesized, displaying distinct structural characteristics and potential for further applications (Z. Zhang et al., 2013).
  • Formation of Cyclic Peroxides : Cyclic peroxides can be formed using 1,3-cyclohexanedione and other compounds in the presence of manganese catalysts, contributing to the field of peroxide chemistry (H. Nishino et al., 1991).

Potential Biological Applications

  • Biological Synthesis and Characterization : The synthesis of biologically active compounds like 2 (dimethylamino) cyclohexane-1, 3-dione from 1,3-cyclohexanedione has been explored, indicating potential applications in the field of medicinal chemistry (V. Jeyachandran, 2021).

Material Science and Phase Transitions

  • Order-Disorder Phase Transitions : Research on 2-methyl-1,3-cyclohexanedione crystals has shown order-disorder phase transitions influenced by intramolecular vibrations, which is significant in understanding material properties at the molecular level (A. Katrusiak, 1993).

properties

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)17/h5-9,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMUFVOIWKCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358071
Record name 10N-525S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

CAS RN

62370-45-0
Record name 10N-525S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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